molecular formula C20H23ClN2O4 B2914135 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034291-18-2

4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2914135
CAS No.: 2034291-18-2
M. Wt: 390.86
InChI Key: DTEVZAYQOYXKST-UHFFFAOYSA-N
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Description

4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic small molecule of interest in early-stage pharmaceutical research and chemical biology. Its complex structure, featuring a piperidine core modified with chloro-methoxybenzoyl and dimethyl-dihydropyridinone groups, is often explored in the design of receptor ligands or enzyme inhibitors. Researchers investigate this class of compounds for their potential to modulate biological pathways, though the specific molecular targets and mechanisms of action for this exact entity require further characterization. This compound is intended for laboratory analysis and proof-of-concept studies in vitro .

Properties

IUPAC Name

4-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4/c1-13-10-16(12-19(24)22(13)2)27-15-6-8-23(9-7-15)20(25)17-11-14(21)4-5-18(17)26-3/h4-5,10-12,15H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEVZAYQOYXKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving appropriate starting materials such as 2,6-dimethylpyridine and an acylating agent.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyridinone core.

    Attachment of the Benzoyl Group: The benzoyl group, specifically 5-chloro-2-methoxybenzoyl, can be attached through an esterification or amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorinated benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may serve as a probe to study receptor-ligand interactions or enzyme activity due to its potential binding affinity.

Medicine

Medicinally, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, analgesic, or antimicrobial activities.

Industry

In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Structural Analog: Brominated Derivative

Compound : 4-((1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (CAS 2034291-26-2)

  • Key Differences :
    • Halogen Substitution : Bromine replaces chlorine at the benzoyl 2-position.
    • Molecular Weight : 435.3 (Br) vs. ~419.8 (Cl), impacting pharmacokinetics (e.g., diffusion rates).
    • Electronic Effects : Bromine’s lower electronegativity and larger atomic radius may reduce polar interactions but enhance hydrophobic binding.
Property Target Compound (Cl) Brominated Analog (Br)
Molecular Formula C20H23ClN2O4 C20H23BrN2O4
Molecular Weight ~419.8 435.3
Substituent Electronic Electron-withdrawing Moderately polarizable

Pyridin-2-one Antifungal Agents

Compounds :

  • PYR: 1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one
  • TRI : (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline
  • Comparison :
    • Core Similarity : Shared pyridin-2-one scaffold.
    • Substituent Variance :
  • PYR/TRI : Chlorophenyl or triazine groups may favor different target interactions (e.g., fungal enzyme inhibition).
    • Bioactivity : PYR and TRI show antifungal activity against Candida spp., suggesting the target compound’s benzoyl-piperidine group could modulate similar pathways with enhanced specificity.

Pyrimidinone and Fused-Ring Derivatives

Examples :

  • Chromeno-pyrimidinone: 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one
  • Pyrido[1,2-a]pyrimidin-4-ones : 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • Comparison: Scaffold Differences: Pyrimidinones (6-membered, two nitrogens) vs. pyridinones (6-membered, one nitrogen). Substituent Impact: Thiourea in chromeno-pyrimidinone introduces hydrogen-bonding capacity, whereas the target’s benzoyl group may prioritize hydrophobic interactions.

Piperidine/Piperazine-Containing Derivatives

Examples :

  • Impurity G: 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one
  • Dihydropyrimido-pyrimidinone: 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-{1-[4-(dimethylamino)but-2-enoyl]piperidin-4-yl}-7-(phenylamino)-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one
  • Comparison: Piperidine vs. Piperazine: Piperazine’s additional nitrogen may enhance solubility or metal coordination. Flexibility: The target’s ether-linked piperidine offers conformational flexibility, whereas but-2-enoyl groups () introduce rigidity. Bioactivity: Dichlorophenyl groups (–7) are common in kinase inhibitors, suggesting the target’s chloro-methoxybenzoyl group could mimic such interactions.

Research Findings and Implications

  • Scaffold Choice : Pyridin-2-one cores offer synthetic simplicity over fused-ring systems but may trade metabolic stability for bioavailability .
  • Substituent Design : The benzoyl-piperidine-ether motif combines hydrophobic and hydrogen-bonding features, distinguishing it from triazine- or thiourea-containing analogs .

Biological Activity

The compound 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a novel synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a piperidine ring and a pyridinone moiety. The molecular formula is C23H27ClN2O5C_{23}H_{27}ClN_2O_5, indicating the presence of chlorine, methoxy, and carbonyl functional groups that are crucial for its biological activity.

Research indicates that compounds with similar structures often exhibit a range of biological activities due to their ability to interact with various biological targets. The mechanisms include:

  • Enzyme Inhibition : Many piperidine derivatives act as inhibitors for enzymes such as acetylcholinesterase and urease, which are involved in neurotransmission and urea metabolism, respectively .
  • Antimicrobial Activity : Compounds similar in structure have shown significant antibacterial effects against various strains, suggesting potential applications in treating infections .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Biological Activity Overview

Activity Type Description References
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionStrong inhibitory activity against urease; potential acetylcholinesterase inhibitors
AnticancerInduces apoptosis in various cancer cell lines; effective in cell cycle regulation
AntiviralPotential inhibition of viral entry mechanisms; relevant for diseases like Ebola

Case Studies

  • Antibacterial Screening : A study synthesized multiple piperidine derivatives and evaluated their antibacterial properties. The most active compounds showed significant inhibition against Salmonella typhi, with IC50 values indicating effective concentrations for therapeutic use .
  • Enzyme Interaction Studies : In silico docking studies revealed strong binding affinities of the compound to target enzymes involved in metabolic pathways. These interactions were further validated through biochemical assays demonstrating enzyme inhibition .
  • Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that the compound induced significant cell death via apoptosis, with a mechanism involving mitochondrial pathways .

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